molecular formula C5H7F3N2O B8665833 1-(2,2,2-Trifluoro-ethyl)-imidazolidin-2-one

1-(2,2,2-Trifluoro-ethyl)-imidazolidin-2-one

Cat. No. B8665833
M. Wt: 168.12 g/mol
InChI Key: RZUWASZPYIRWAT-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A 5° C. solution of 1-(2-chloroethyl)-3-(2,2,2-trifluoroethyl)urea (0.91 g, 4.45 mmol) in THF (20 mL), under Ar, was treated with NaH (60% in mineral oil, 0.196 g, 4.89 mmol), warmed to RT and stirred for 5 h. The mixture was treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 1-(2,2,2-trifluoroethyl)imidazolidin-2-one (730 mg, 98%). 1H NMR (400 MHz, DMSO-d6): δ 6.76 (s, 1 H), 3.81 (q, J=9.9 Hz, 2 H), 3.43 (m, 2 H), 3.28 (m, 2 H); MS (ESI) m/z: 169.0 (M+H+).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
0.196 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]([F:12])([F:11])[F:10])=[O:6].[H-].[Na+]>C1COCC1>[F:10][C:9]([F:12])([F:11])[CH2:8][N:7]1[CH2:2][CH2:3][NH:4][C:5]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
ClCCNC(=O)NCC(F)(F)F
Name
Quantity
0.196 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated with satd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl, extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(CN1C(NCC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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